molecular formula C15H18ClNO3S3 B11707467 3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate

3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate

Cat. No.: B11707467
M. Wt: 392.0 g/mol
InChI Key: MOLQRILJGAVSLJ-ZRDIBKRKSA-N
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Description

5-Chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium is a complex organic compound that belongs to the benzothiazolium family This compound is characterized by its unique structural features, which include a benzothiazole ring substituted with chloro, methylsulfanyl, and sulfonatopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzothiazole is subjected to alkylation with 2-(methylsulfanyl)but-1-en-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced alkenes

    Substitution: Amino or thiol-substituted benzothiazoles

Scientific Research Applications

5-Chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific enzymes or pathways.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylbenzothiazole
  • 2-(Methylsulfanyl)benzothiazole
  • 3-(3-Sulfonatopropyl)benzothiazole

Uniqueness

Compared to similar compounds, 5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and broadens its range of applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H18ClNO3S3

Molecular Weight

392.0 g/mol

IUPAC Name

3-[5-chloro-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C15H18ClNO3S3/c1-3-12(21-2)10-15-17(7-4-8-23(18,19)20)13-9-11(16)5-6-14(13)22-15/h5-6,9-10H,3-4,7-8H2,1-2H3/b12-10+

InChI Key

MOLQRILJGAVSLJ-ZRDIBKRKSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])/SC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])SC

Origin of Product

United States

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